molecular formula C7H6N2O4 B11823149 2-(Hydroxyiminomethyl)-6-nitrophenol

2-(Hydroxyiminomethyl)-6-nitrophenol

Cat. No.: B11823149
M. Wt: 182.13 g/mol
InChI Key: MTLXRYAXTYRUHQ-UHFFFAOYSA-N
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Description

2-(Hydroxyiminomethyl)-6-nitrophenol is a chemical compound known for its unique structure and properties It contains both a hydroxyimino group and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyiminomethyl)-6-nitrophenol typically involves the nitration of phenol followed by the introduction of the hydroxyimino group. One common method includes the following steps:

    Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.

    Formation of Hydroxyimino Group: The 2-nitrophenol is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the hydroxyimino group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyiminomethyl)-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Hydroxyiminomethyl)-6-nitrophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyiminomethyl)-6-nitrophenol involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenol: Lacks the hydroxyimino group, making it less reactive in certain types of reactions.

    4-Nitrophenol: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

    2-Amino-6-nitrophenol: Contains an amino group instead of a hydroxyimino group, resulting in different chemical behavior.

Uniqueness

2-(Hydroxyiminomethyl)-6-nitrophenol is unique due to the presence of both hydroxyimino and nitro groups on the phenol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-(hydroxyiminomethyl)-6-nitrophenol

InChI

InChI=1S/C7H6N2O4/c10-7-5(4-8-11)2-1-3-6(7)9(12)13/h1-4,10-11H

InChI Key

MTLXRYAXTYRUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NO

Origin of Product

United States

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